Picolinic acid N-oxide

Description

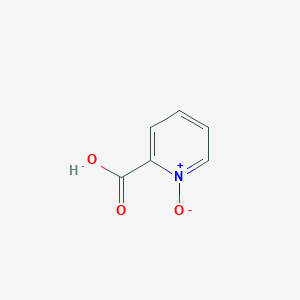

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-oxidopyridin-1-ium-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYMLBVGNFVFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231715 | |

| Record name | Pyridine-2-carboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-40-8 | |

| Record name | Picolinic acid N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picolinic acid N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carboxylic acid 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-carboxylic acid 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Picolinic Acid N Oxide

Advanced Organic Synthesis Techniques for Picolinic Acid N-Oxide

The formation of picolinic acid N-oxides can be achieved through the oxidation of appropriate precursors. For instance, 2- and 4-picoline 1-oxides can be condensed with ethyl oxalate (B1200264) to yield the corresponding ethyl pyridylpyruvate 1-oxides. researchgate.net These intermediates can then be converted to picolinic acid 1-oxides by treatment with peroxide in acetic acid. researchgate.net Another method involves the reaction of 6-benzyloxy-2-methylpyridine 1-oxide with peracetic acid, which produces a mixture containing 6-benzyloxy-2-pyridylacetic acid 1-oxide and 2-picolinic acid 1-oxide. researchgate.net

A general and mild method for the N-oxidation of pyridine (B92270) derivatives involves using a combination of urea (B33335) hydrogen peroxide and phthalic anhydride (B1165640) in acetonitrile. researchgate.net For more challenging substrates, such as polyhalogen-substituted N-heterocycles, oxidation can be effectively carried out in a mixture of sulfuric acid, hydrogen peroxide, and an acid like acetic or trifluoroacetic acid to achieve high yields. researchgate.net

Synthesis of Aminopicolinic Acid Derivatives from this compound

A key derivatization of this compound is its conversion to aminopicolinic acids. A notable example is the synthesis of 4-aminopicolinic acid, which is accomplished through a two-step process starting from this compound. umsl.edu

The first step is the nitration of the pyridine ring. This compound is treated with a nitrating mixture, typically composed of sulfuric acid and fuming nitric acid, to introduce a nitro group at the 4-position, yielding 4-nitrothis compound. umsl.edu The subsequent step involves the reduction of this nitro-intermediate. umsl.edu Catalytic hydrogenation is a common method, where 4-nitrothis compound is subjected to hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. umsl.edu This reaction selectively reduces the nitro group to an amino group, furnishing the final product, 4-aminopicolinic acid. umsl.eduumsl.edu

Table 1: Synthesis of 4-Aminopicolinic Acid from this compound An interactive data table summarizing the synthetic pathway.

| Step | Starting Material | Reagents | Product | Citation |

| 1. Nitration | This compound | Sulfuric acid, Fuming nitric acid | 4-Nitrothis compound | umsl.edu |

| 2. Reduction | 4-Nitrothis compound | H₂, Pd/C, Acetic acid, Acetic anhydride | 4-Aminopicolinic Acid | umsl.edu |

Catalytic Approaches in the Synthesis of Picolinate (B1231196) and Picolinic Acid Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of picolinic acid derivatives. Modern approaches increasingly rely on heterogeneous catalysts that offer advantages in terms of separation, reusability, and often, milder reaction conditions.

Heterogeneous catalysts are instrumental in various synthetic routes leading to picolinic acid and its esters (picolinates). For the direct oxidation of 2-picoline to picolinic acid, vanadium-titanium (B8517020) (V-Ti) oxide catalysts, particularly those based on titanium dioxide in its anatase form, have been shown to be highly selective. researchgate.net

More recently, metal-organic frameworks (MOFs) have emerged as highly efficient and tunable heterogeneous catalysts. A novel nanoporous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been developed for the one-pot synthesis of picolinate and picolinic acid derivatives. nih.govrsc.orgnih.gov This zirconium-based MOF, functionalized with phosphonic acid groups, facilitates a multi-component reaction between reactants like ethyl 2-oxopropanoate, ammonium (B1175870) acetate, malononitrile, and various aldehydes at ambient temperatures. nih.govrsc.org Key advantages of this catalyst include high yields, easy separation from the reaction mixture, and excellent reusability for at least seven cycles without significant loss of structural integrity or catalytic activity. nih.gov

Table 2: Comparison of Catalysts for Picolinate Synthesis An interactive data table showing the effectiveness of various catalysts in a model reaction.

| Catalyst | Yield (%) | Citation |

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | 96 | nih.gov |

| No Catalyst | Trace | nih.gov |

| ZrCl₄ | 41 | nih.gov |

| UiO-66(Zr) | 63 | nih.gov |

| UiO-66(Zr)-NH₂ | 71 | nih.gov |

Based on the model reaction of ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and 4-chlorobenzaldehyde.

A fascinating mechanistic aspect observed in the synthesis of picolinate derivatives is the role of the anomeric effect. nih.govresearchgate.net Specifically, a concept termed "anomeric-based oxidation" (ABO) has been proposed. nih.gov This stereoelectronic effect involves the interaction of non-bonding lone pair electrons of a heteroatom (like nitrogen) with the anti-bonding orbital of an adjacent C-H bond (nN → σ*C–H). nih.govresearchgate.net

This interaction facilitates an oxidation step without the need for an external oxidizing agent. nih.govresearchgate.net In the synthesis of picolinates catalyzed by UiO-66(Zr)-N(CH₂PO₃H₂)₂, the proposed mechanism concludes with a cooperative vinylogous anomeric-based oxidation, where an intermediate is converted to the final aromatic picolinate product. nih.gov

Directed Synthesis of this compound Derivatives for Specific Applications

The synthesis of this compound derivatives is often tailored to create molecules with specific functions. A prime example is the development of ligands for lanthanide metals to create materials with desirable spectroscopic properties. researchgate.net

For instance, 3-dodecanoylaminothis compound has been synthesized as a ligand for Europium(III) ions. researchgate.net The resulting Eu(III) complex is stable and exhibits high solubility in common organic solvents, a significant advantage over simpler parent complexes. researchgate.net This directed synthesis yields a lipophilic complex with enhanced luminescence, a strong absorption in the UV range, intense emission in the visible spectrum, a reasonable quantum yield, and a long luminescence lifetime. researchgate.net These properties make such derivatives highly suitable for use as light-conversion molecular devices, both in solution and in the solid state. researchgate.net Additionally, various aminopicolinic acids are synthesized for their potential use as ligands for transition metals. umsl.edu

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Investigations

Crystallographic studies have been fundamental in elucidating the precise molecular geometry and packing of picolinic acid N-oxide in the solid state. These investigations have revealed the existence of polymorphism and a complex network of non-covalent interactions.

The α-polymorph of this compound has been a particular focus of study. researchgate.net It is characterized by a very short intramolecular O-H···O hydrogen bond. researchgate.net In one of its coordination complexes, the aminoguanidinium salt, it crystallizes in the centric space group P21/n.

The β-polymorph has also been characterized by single-crystal XRD experiments conducted at different temperatures, such as 105 K and 299 K. acs.orgnih.gov For a sodium complex of this compound, the crystal structure was determined to be in the triclinic space group P-1 with the following unit cell parameters: a = 6.1756(3) Å, b = 7.3500(3) Å, c = 12.1415(6) Å, α = 100.386(4)°, β = 104.707(4)°, and γ = 97.069(4)°. researchgate.net

Interactive Table 1: Crystallographic Data for a this compound Sodium Complex

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.1756(3) |

| b (Å) | 7.3500(3) |

| c (Å) | 12.1415(6) |

| α (°) | 100.386(4) |

| β (°) | 104.707(4) |

| γ (°) | 97.069(4) |

Neutron diffraction studies have been crucial in precisely locating the positions of hydrogen atoms, particularly the one involved in the strong intramolecular hydrogen bond. nih.govresearchgate.net This technique is superior to X-ray diffraction for this purpose due to the higher scattering cross-section of hydrogen for neutrons.

In a study of 4-methoxythis compound, a derivative of PANO, neutron diffraction confirmed an extremely short and asymmetric O-H···O hydrogen bond, with the proton located closer to one of the oxygen atoms. nih.govresearchgate.net This finding is significant as it provides direct evidence for the nature of the hydrogen bond potential energy surface. These studies unequivocally confirm the existence of an extremely short, asymmetric H-bond, with the proton located near yet off the midpoint. researchgate.net

This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures. mdpi.comnih.gov The α and β polymorphs are the most well-documented forms. researchgate.netacs.org The different packing arrangements in these polymorphs arise from subtle differences in the intermolecular interactions, which can influence the physicochemical properties of the solid.

Studies on cocrystals of picolinic acid have also revealed polymorphic forms, where the supramolecular synthons formed by the picolinic acid molecule can vary. nih.gov In its zwitterionic form, which is the most common, it can form self-assembled dimers through charge-assisted hydrogen bonds. nih.gov

In the α-polymorph, the interplay of the short and strong intramolecular H-bond, intrasheet C-H···O bonds, and intersheet π-stacking interactions is observed. researchgate.net The energy of the intramolecular O-H···O bond has been estimated to be greater than 90 kJ/mol, while the weaker C-H···O hydrogen bonds have energies less than 10 kJ/mol, and the π-stacking interactions are even weaker, at less than 4 kJ/mol. researchgate.net In lanthanide(III) complexes, the chains of molecules are cross-linked through hydrogen bonds between aqua ligands and uncoordinated N-oxide groups, and between aqua ligands and lattice water molecules, forming a three-dimensional network. researchgate.net

Charge Density Distribution Analysis

The study of the electron charge density distribution provides profound insights into the nature of chemical bonds and intermolecular interactions within the crystal.

Experimental charge density analysis of this compound has been performed using high-resolution X-ray diffraction data. researchgate.netacs.org This technique allows for the visualization and quantification of the electron density throughout the crystal, including at the bond critical points (BCPs) of covalent bonds and non-covalent interactions.

These studies have provided a detailed description of the noncovalent interactions of different types and strengths. researchgate.netacs.org The nature of these interactions is visualized using information theory and through the superposition of the gradient fields in the electron density and electrostatic potential. researchgate.netacs.org The energies of the intramolecular O-H···O bond, intermolecular C-H···O bonds, and π-stacking interactions have been evaluated from empirical correlations between the interaction energy and the geometrical and electron-density bond critical point parameters. researchgate.netacs.org

Interactive Table 2: Estimated Interaction Energies in α-Picolinic Acid N-oxide

| Interaction Type | Estimated Energy (kJ/mol) |

| Intramolecular O-H···O | > 90 |

| Intermolecular C-H···O | < 10 |

| π-stacking | < 4 |

The results from experimental charge density analysis have also been compared with periodic quantum calculations, providing a comprehensive understanding of the electronic structure of this compound in the solid state. researchgate.netacs.org

Theoretical Charge Density Calculations

Theoretical charge density calculations, primarily using density functional theory (DFT), have been instrumental in providing a detailed picture of the electronic structure of crystalline this compound. acs.orgresearchgate.net These computational studies are often compared with experimental data derived from high-resolution X-ray diffraction to validate and interpret the findings. acs.orgfigshare.com

The analysis involves visualizing the nature of noncovalent interactions through the superposition of gradient fields in the electron density and the electrostatic potential. acs.orgresearchgate.netfigshare.com Inner-crystal scalar potential fields and their associated vector force fields of both static and kinetic nature have been experimentally obtained and studied. acs.org These theoretical models help to distinguish between "through-bond" and "through-space" electronic effects. acs.org

In one study, periodic quantum calculations using DFT with the Grimme dispersion correction were compared against experimental charge density analysis. The results indicated that this correction did not adequately describe both the weak and strong noncovalent interactions within the crystal simultaneously. acs.orgresearchgate.netfigshare.com Theoretical force fields for the free molecule and its hydrogen-bonded associates have been compared to experimental fields in the crystal to understand the consequences of the crystal packing effect. acs.org

Quantitative Description of Noncovalent Interactions

A combination of experimental and theoretical charge density studies has enabled a quantitative description of the various noncovalent interactions within the this compound crystal. acs.orgresearchgate.netfigshare.com The energies of these interactions (Eint) are evaluated using empirical correlations between the energy and both geometrical and electron-density parameters at the bond critical points. acs.orgresearchgate.net

The key noncovalent interactions identified and quantified are:

A strong intramolecular O–H···O hydrogen bond , with an interaction energy (Eint) greater than 90 kJ/mol. acs.orgresearchgate.netfigshare.com The significant strength and covalency of this bond are considered a direct result of the compression of the hydrogen atom by the inner-crystal environment. acs.org

Weak intermolecular C–H···O hydrogen bonds , with interaction energies (Eint) of less than 10 kJ/mol. acs.orgresearchgate.netfigshare.com

π-stacking interactions , which are the weakest, with interaction energies (Eint) below 4 kJ/mol. acs.orgresearchgate.netfigshare.com

The sum of these noncovalent interaction energies provides a reasonable estimation of the crystal's lattice energy. acs.orgresearchgate.netfigshare.com An unusual interatomic charge transfer has also been identified between two non-bonded hydrogen atoms, [COO−]H···H[−C], within the crystal structure. acs.org

Table 1: Quantified Noncovalent Interaction Energies in this compound

Spectroscopic Characterization Techniques

Spectroscopy provides dynamic insights into the molecular vibrations and nuclear environments within this compound.

Infrared (IR) Spectroscopy and Vibrational Mode Assignments

Infrared (IR) spectroscopy of this compound is dominated by features related to its very strong intramolecular hydrogen bond. nih.govacs.org The IR spectrum shows an intensely broad and complex absorption band for the O–H stretching mode, spanning from approximately 1800 cm⁻¹ down to 500 cm⁻¹. nih.govacs.org This characteristic is indicative of extreme anharmonicity and significant coupling with other vibrational modes. nih.gov

Key vibrational modes have been assigned based on experimental spectra and DFT calculations: acs.orgresearchgate.net

The O–H···O out-of-plane deformation mode gives rise to a strong band near 1050 cm⁻¹. acs.orgresearchgate.net

Deuteration of the hydrogen bond leads to significant spectral changes, including a blue shift of the C=O stretching bands, which is an unusual coupling effect. researchgate.net

Cooling the sample also affects the shape of the IR absorption bands, highlighting the dynamic nature of the interactions. researchgate.net

The analysis of the vibrational spectra is often aided by DFT frequency calculations for both the gas phase and the solid state. acs.orgnih.gov

Table 2: Selected IR Vibrational Mode Assignments for this compound

Raman Spectroscopy and Proton Dynamics Studies

Raman spectroscopy complements IR data and provides further insight into the proton dynamics of the strong chelate hydrogen bond in this compound. acs.orgnih.gov The spectra are analyzed with the assistance of DFT frequency calculations to help assign the hydronic modes, particularly O-H stretching and C-O-H bending. acs.orgnih.gov

While the O-H out-of-plane deformation appears as a strong band in the IR spectrum, it is a much weaker feature in the Raman spectrum. acs.org A key feature in the Raman spectrum is a weak and broad, deuteration-sensitive band centered around 1600 cm⁻¹, which underlies the carbonyl and ring bands and is attributed to the C-O-H bending mode. researchgate.net The study of proton dynamics using methods like Car-Parrinello molecular dynamics indicates that the proton is located in an asymmetric single-well potential, spending the vast majority of its time near the carboxylic oxygen. nih.gov

Table 3: Selected Raman Vibrational Features for this compound

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Absorption Spectra of this compound and Isomers

The electronic absorption spectra of this compound and its isomers, Nicotinic acid N-oxide and Isonicotinic acid N-oxide, have been characterized in the ultraviolet-visible region (200-400 nm) across a variety of solvents. researchgate.netbg.ac.rs The position of the absorption maxima (λmax) is influenced by the position of the carboxyl group relative to the N-oxide functionality. bg.ac.rs

Generally, this compound exhibits the shortest absorption maximum wavelengths, while Isonicotinic acid N-oxide shows the longest. bg.ac.rs This difference is attributed to the distinct electronic conjugation and intramolecular interactions within each isomer. The effect of the solvent on the absorption spectra can be analyzed using solvatochromic models, which correlate the absorption frequency with solvent parameters such as polarity, hydrogen bond donor acidity, and hydrogen bond acceptor basicity. bg.ac.rs

The photochemical behavior of pyridine (B92270) N-oxides is also linked to their UV absorption characteristics. The wavelength of maximum absorption (λmax) dictates the effectiveness of different light sources in promoting photochemical reactions, such as hydroxylation. acs.org For pyridine N-oxides with a λmax below 280 nm, irradiation at 254 nm is typically effective, whereas for those with a λmax above 280 nm, 300 nm light can also induce product formation. acs.org

| Compound | Solvent System | Observation |

| This compound | 14 protic and aprotic solvents | Exhibits the shortest λmax among its isomers. bg.ac.rs |

| Nicotinic acid N-oxide | 14 protic and aprotic solvents | Intermediate λmax values. researchgate.netbg.ac.rs |

| Isonicotinic acid N-oxide | 14 protic and aprotic solvents | Exhibits the longest λmax among its isomers. bg.ac.rs |

Application in Thermodynamic Data Evaluation for Metal Complexation

UV-Vis spectroscopy is a valuable technique for studying the thermodynamics of metal complexation with this compound. By monitoring changes in the absorption spectra upon titration of the ligand with a metal ion, one can determine the stoichiometry and stability constants of the resulting complexes. hbni.ac.in

For the Eu(III)-PANO system, the complexation reactions are found to be endothermic and driven by a positive entropy change, which is characteristic of chelation by carboxylate-type ligands in aqueous media. hbni.ac.in

| Complex Species | log β at 298 K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| [Eu(PANO)]²⁺ | 3.03 ± 0.02 | -17.29 ± 0.10 | 2.12 ± 0.02 | 65.1 ± 0.4 |

| [Eu(PANO)₂]⁺ | 5.64 ± 0.03 | -32.19 ± 0.16 | 3.67 ± 0.03 | 120.3 ± 0.6 |

| [Eu(PANO)₃] | 7.63 ± 0.04 | -43.55 ± 0.23 | 4.88 ± 0.04 | 162.4 ± 0.8 |

| Data from the complexation of Eu(III) with this compound in 1 M NaClO₄ medium. hbni.ac.in |

Luminescence Spectroscopy of Lanthanide Complexes

This compound and related ligands are effective "antenna" ligands for sensitizing the characteristic luminescence of lanthanide ions. researchgate.netmdpi.com The organic ligand absorbs UV radiation and efficiently transfers the energy to the central lanthanide ion, which then emits light through its characteristic f-f transitions. This process is known as the antenna effect. researchgate.netmdpi.com

Complexes of Europium(III) and Terbium(III) with this compound have been studied for their luminescent properties. researchgate.netresearchgate.net Selective excitation luminescence spectroscopy of Eu(III) in the region of the ⁵D₀→⁷F₀ transition is a particularly useful tool for studying the complex equilibria in solution. researchgate.net The luminescence intensity and lifetime measurements provide information about the coordination environment of the lanthanide ion and the structure of the complexes formed. researchgate.net

In the solid state, the crystal structure of lanthanide complexes with this compound reveals the coordination mode of the ligand. For example, in the Na[Eu(picNO)₄] complex, the this compound ligand coordinates to the Eu(III) ion as an ionic bidentate chelate, forming six-membered chelate rings. researchgate.net The Eu(III) ion is eight-coordinated in a distorted square antiprism geometry. researchgate.net The luminescent properties of these complexes make them candidates for applications such as luminescent probes. researchgate.net

Analysis of Noncovalent Interactions in Crystalline State

The crystalline structure of this compound is stabilized by a network of noncovalent interactions of varying types and strengths. figshare.comacs.orgresearchgate.net Detailed studies using a combination of experimental high-resolution X-ray diffraction and theoretical charge density analysis have provided a quantitative description of these interactions. figshare.comacs.orgresearchgate.net

The most significant interactions present in the crystal are:

Strong Intramolecular O-H···O Hydrogen Bond: This is a very strong hydrogen bond with an interaction energy (E_int) estimated to be greater than 90 kJ/mol. figshare.comacs.orgresearchgate.net The strengthening and high degree of covalency of this bond in the crystal are considered a direct result of the compression of the hydrogen atom by the surrounding crystalline environment. acs.orgresearchgate.net

Weak Intermolecular C-H···O Hydrogen Bonds: These weaker interactions, with E_int less than 10 kJ/mol, connect the molecules into a larger assembly. figshare.comacs.orgresearchgate.net

π-stacking Interactions: These are the weakest interactions observed, with E_int less than 4 kJ/mol, and they contribute to the layered packing of the molecules. figshare.comacs.orgresearchgate.net

The nature of these noncovalent interactions can be visualized using tools like information theory and the gradient fields of electron density and electrostatic potential. figshare.comacs.orgresearchgate.net An unusual interatomic charge transfer pathway has been identified between two non-bonded hydrogen atoms ([COO⁻]H···H[⁻C]) within the PANO crystal. acs.org The analysis of these interactions is crucial for understanding the crystal packing and the resulting physicochemical properties of the solid state. figshare.comacs.orgresearchgate.net

| Interaction Type | Strength | Interaction Energy (E_int) | Role in Crystal Structure |

| Intramolecular O-H···O | Strong | > 90 kJ/mol | Defines molecular conformation. figshare.comacs.orgresearchgate.net |

| Intermolecular C-H···O | Weak | < 10 kJ/mol | Connects molecules into a supramolecular network. figshare.comacs.orgresearchgate.net |

| π-stacking | Weak | < 4 kJ/mol | Contributes to the overall crystal packing. figshare.comacs.orgresearchgate.net |

Intramolecular Hydrogen Bonds (O-H···O Type)

This compound is distinguished by the presence of a very strong intramolecular O-H···O hydrogen bond. nih.gov This bond is classified as one of the shortest of its kind known, with an O···O separation distance of approximately 2.425 Å in the α-polymorph. researchgate.netnih.gov The strength of this interaction is significant, with an estimated interaction energy (Eint) exceeding 90 kJ/mol. researchgate.netacs.orgfigshare.com

Spectroscopic and diffraction studies, including infrared spectroscopy and Car-Parrinello molecular dynamics (CPMD), have provided deep insights into this bond. nih.govnih.gov The infrared spectrum is characterized by an extremely broad and red-shifted OH stretching band, which is a hallmark of a strong hydrogen bond with extensive anharmonicity. nih.govacs.org Computational simulations and experimental data confirm that the hydrogen atom (hydron) is located asymmetrically within this bond, residing predominantly near the carboxylic oxygen atom. nih.govnih.gov Jumps of the proton to the N-oxide oxygen acceptor are infrequent. nih.gov

The electronic nature of substituents on the pyridine ring can modulate the properties of this hydrogen bond. For instance, the introduction of a strongly electropositive methoxy (B1213986) group at the 4-position, as seen in 4-methoxythis compound (MPANO), results in an even shorter and stronger hydrogen bond. nih.govacs.org

Table 1: O-H···O Intramolecular Hydrogen Bond Characteristics in this compound and a Derivative

| Compound | O···O Distance (Å) | H-Bond Type | Key Spectroscopic Feature |

| This compound (PANO) | ~2.425 | Strong, Asymmetric | Broad, red-shifted OH stretching band (1380-1450 cm⁻¹) researchgate.net |

| 4-Methoxythis compound (MPANO) | 2.403(1) | Very Strong, Asymmetric | Broad OH stretching band centered at ~1360 cm⁻¹ nih.govacs.org |

Pi-Stacking Interactions

Pi-stacking interactions also play a role in the crystal packing of this compound. researchgate.netacs.orgresearchgate.net These interactions occur between the aromatic pyridine rings of adjacent molecules, contributing to the formation of stacks. researchgate.net The π-stacking interactions in this compound are characterized as weak, with interaction energies of less than 4 kJ/mol. researchgate.netacs.orgfigshare.com Visualizations of the crystal structure show these as interlayer interactions, where the bonding ellipsoids appear as wide, thin discs perpendicular to the bond paths. researchgate.net

Conformational Analysis and Flexibility

The conformation of this compound is relatively rigid due to the planar pyridine ring and the strong intramolecular hydrogen bond, which creates a quasi-ring structure. nih.gov However, subtle flexibility exists and is influenced by both intrinsic electronic effects and extrinsic crystal packing forces.

Impact of Substituents on Molecular Conformation

The introduction of substituents onto the pyridine ring can significantly influence the molecule's electronic structure and, consequently, its conformation, particularly the geometry of the intramolecular hydrogen bond. nih.gov Studies on 4-substituted derivatives of this compound (such as 4-nitro, 4-methoxy, and 4-amino) have shown that the nature of the substituent alters the H-bond energy and the proton's potential energy surface. researchgate.netlmaleidykla.lt For example, the electron-donating methoxy group in 4-methoxythis compound (MPANO) enhances the basicity of the N-oxide oxygen, leading to a stronger and shorter hydrogen bond compared to the unsubstituted parent compound. nih.govacs.org This demonstrates that even distant substituents can induce measurable changes in the core molecular conformation.

Table 2: Influence of Substituents on this compound H-Bonding

| Compound | Substituent at 4-position | Effect on H-Bond | Reference |

| PANO | -H (unsubstituted) | Strong H-bond | researchgate.net |

| MPANO | -OCH₃ (methoxy) | Stronger, shorter H-bond | nih.govacs.org |

| NitroPANO | -NO₂ (nitro) | H-bond energy and potential function are altered | researchgate.net |

Role of Intermolecular Interactions on Solid-State Conformations

The conformation of this compound in the solid state is heavily influenced by intermolecular interactions within the crystal lattice, often referred to as the crystal field effect. lmaleidykla.ltnih.gov The collective forces of intermolecular C-H···O bonds and π-stacking interactions dictate how the molecules pack together, which in turn stabilizes a specific molecular conformation. nih.gov Comparative studies between the crystalline state and solutions have shown that the crystal field in this compound forces the proton in the intramolecular H-bond to shift more towards the acceptor oxygen atom than it does in even highly polar solvents. nih.gov However, X-ray diffraction studies conducted at different temperatures (105 K and 299 K) on the β-polymorph of this compound did not reveal any significant changes in the hydrogen bond geometry, indicating that the solid-state conformation is robust and stable within this temperature range. nih.gov

Coordination Chemistry and Metal Complexation Studies

General Complex-Forming Abilities with Metal Ions

Picolinic acid N-oxide (HPNO) is a multifunctional ligand that readily forms complexes with numerous metal ions. tandfonline.comnih.gov It typically acts as a bidentate chelating agent, coordinating to metal centers through the oxygen atom of the N-oxide group and one of the oxygen atoms of the carboxylate group. nih.gov This chelating behavior leads to the formation of stable, five-membered rings, enhancing the thermodynamic stability of the resulting complexes.

The carboxylate group of this compound can exhibit various coordination modes, including monodentate, bidentate chelating, and bridging, which contributes to the formation of both monomeric and polymeric structures. tandfonline.com The N-oxide group also provides a key coordination site. tandfonline.com This versatility allows this compound to form complexes with a broad spectrum of metal ions, including transition metals, lanthanides, and main group metals like lead(II). tandfonline.comgeorgiasouthern.edu The specific nature of the metal ion, the reaction conditions, and the presence of other ligands can influence the stoichiometry and geometry of the resulting complexes.

Complexes with Transition Metal Ions

The interaction of this compound with transition metal ions has been a subject of significant research, leading to the synthesis and characterization of a variety of complexes with interesting structural and magnetic properties.

This compound forms stable complexes with a range of divalent transition metal ions. These complexes often exhibit an octahedral geometry, with the ligand acting as a bidentate chelating agent. orientjchem.org For instance, complexes with the general formula [M(PNO)₂(H₂O)₂] have been reported for several divalent metals.

Studies have shown that in complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), this compound typically coordinates through the N-oxide and carboxylate oxygen atoms. orientjchem.org The electronic spectra of these complexes are consistent with their respective geometries, for example, the copper(II) complex often shows a broad absorption band characteristic of a distorted octahedral geometry. orientjchem.orgnih.gov The specific properties of these complexes, such as their stability and magnetic moments, are influenced by the nature of the central metal ion. orientjchem.org

Table 1: Properties of Divalent Transition Metal Complexes with this compound

| Metal Ion | Typical Geometry | Coordination |

|---|---|---|

| Mn(II) | Octahedral | Bidentate (N-oxide, Carboxylate) |

| Fe(II) | Octahedral | Bidentate and/or Unidentate |

| Co(II) | Octahedral | Bidentate and/or Unidentate |

| Ni(II) | Octahedral | Bidentate and/or Unidentate |

| Cu(II) | Distorted Octahedral | Bidentate (N-oxide, Carboxylate) |

| Zn(II) | Octahedral | Bidentate (N-oxide, Carboxylate) |

This compound also forms complexes with trivalent transition metal ions. For example, complexes with the stoichiometry M(PNO)₃ have been isolated for Cr(III), Fe(III), and Co(III). In these complexes, the ligand can act as a bidentate chelating agent, leading to a coordination number of six and typically an octahedral geometry around the metal center.

In some instances, a mixture of coordination modes can be observed. For example, in the case of Fe(III), it has been suggested that one of the picolinate (B1231196) N-oxide ligands may be chelating while another is unidentate, coordinating only through the N-oxide oxygen. This highlights the flexibility of the ligand and its ability to accommodate the coordination preferences of different metal ions in various oxidation states.

The most common coordination mode for this compound is bidentate chelation, where it coordinates to a metal ion through the N-oxide oxygen and a carboxylate oxygen. This mode of coordination results in the formation of a stable five-membered chelate ring.

However, other coordination modes are also possible. For instance, the carboxylate group can act as a bridging ligand, connecting two metal centers. This can lead to the formation of polymeric structures. tandfonline.com Additionally, in some complexes, the this compound ligand has been observed to be unidentate, coordinating solely through the N-oxide oxygen.

The geometry of the resulting complexes is highly dependent on the coordination number of the metal ion and the stoichiometry of the complex. Octahedral geometries are very common, particularly for hexacoordinate complexes of both divalent and trivalent transition metals. orientjchem.org In some cases, such as with Cu(II), distorted octahedral geometries are observed due to the Jahn-Teller effect. orientjchem.org The relative arrangement of the ligands can also vary, with both cis and trans isomers being possible in octahedral complexes.

The magnetic properties of transition metal complexes of this compound are of significant interest as they provide insights into the electronic structure and bonding within these compounds. The magnetic moments of these complexes are dependent on the number of unpaired electrons on the central metal ion and the geometry of the complex.

For example, high-spin octahedral complexes of Mn(II) (d⁵) and Fe(III) (d⁵) would be expected to have magnetic moments close to 5.92 B.M., while high-spin octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M. The study of magnetic properties can help to confirm the oxidation state and spin state of the metal ion in the complex. The nature of the bridging ligands, when present, can also influence the magnetic properties by mediating magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between adjacent metal centers. lucp.net

The stability of metal complexes of this compound in solution can be significantly influenced by the nature of the solvent. The solvent can affect the complexation process in several ways, including the solvation of the metal ion and the ligand, and by competing for coordination sites on the metal ion.

The stability of a complex is often quantified by its stability constant (log K). Studies on related systems have shown that the stability of metal complexes can vary significantly with the solvent's donor number and polarity. researchgate.net For instance, in solvents with a high donor ability, the solvent molecules can compete more effectively with the ligand for coordination to the metal ion, potentially leading to lower stability constants. Conversely, in less coordinating solvents, the formation of the complex may be more favorable. The dielectric constant of the solvent can also play a role by influencing the electrostatic interactions between the charged species in solution. The absorption spectra of this compound itself are known to be affected by solvent polarity and hydrogen bonding capabilities, which can also have implications for its complexation behavior. researchgate.netresearchgate.net

Coordination Polymers and Metal-Organic Frameworks

Supramolecular Architectures and High-Dimensionality Networks

Detailed studies of crystalline this compound have elucidated the critical role of noncovalent interactions. researchgate.net These interactions include a strong intramolecular O–H···O hydrogen bond, as well as intermolecular C–H···O bonds and π-stacking. researchgate.net The interplay of these forces guides the self-assembly of molecules into higher-order structures. The introduction of different substituents onto the picolinic acid framework can alter these noncovalent interactions, leading to significant changes in the molecular conformation and the resulting crystal lattice. nih.gov

The formation of coordination polymers (CPs) further illustrates the capacity of picolinate-based ligands to generate high-dimensionality networks. For instance, a zinc complex with a picolinate derivative forms a coordination polymer where hydrogen bonds and π-π stacking between aromatic rings are influential in stabilizing the extended structure. nih.govrsc.org The versatility of picolinic acid as a ligand, stemming from its structural and electronic properties, allows it to form stable and diverse complexes with a wide range of metal ions, contributing to the construction of these sophisticated architectures. nih.gov

Factors Influencing Metal Complex Stability

Ligand Basicity and Electron-Releasing/Withdrawing Substituents

The basicity of a ligand is a crucial factor in determining the stability of the metal complexes it forms. slideshare.net Generally, a more basic ligand forms a more stable complex. The basicity of the this compound ligand can be modulated by introducing electron-releasing or electron-withdrawing substituents on the pyridine (B92270) ring. Electron-releasing groups increase the electron density on the donor atoms, enhancing the ligand's basicity and typically leading to the formation of more stable metal complexes. Conversely, electron-withdrawing groups decrease the ligand's basicity, which can result in less stable complexes. The strategic placement of such substituents can induce significant changes in the electronic characteristics of the ligand, thereby influencing the strength of the metal-ligand bond. nih.gov

Nature of Donor Atoms (O, N, S)

The type of donor atoms in a ligand is fundamental to its coordination behavior and the stability of its complexes. mdpi.com this compound is an O,O-donor ligand, coordinating to metal ions through the oxygen atom of the N-oxide group and one of the oxygen atoms of the carboxylate group. This bidentate chelation is a common coordination mode for this ligand.

In the broader family of pyridinecarboxylic acids, coordination can occur through the pyridine nitrogen and a carboxylate oxygen, as seen in picolinic acid itself. researchgate.netorientjchem.org The presence of the N-oxide group in this compound alters this, directing coordination through the two oxygen atoms. This O,O-coordination is distinct from ligands that might feature nitrogen or sulfur donor atoms, each of which would have different affinities for various metal ions based on hard and soft acid-base (HSAB) principles. The interaction between the metal and the specific donor atoms (in this case, oxygen) is a primary determinant of the complex's stability. mdpi.com

Metal-Ligand Pi-Interactions

Metal-ligand π-interactions, often referred to as back-bonding, can significantly contribute to the stability of a complex. This type of interaction involves the overlap of filled d-orbitals of the metal with empty π*-orbitals of the ligand (π-acceptor behavior) or the overlap of filled π-orbitals of the ligand with empty d-orbitals of the metal (π-donor behavior). youtube.com For ligands containing aromatic systems like this compound, π-interactions are an important consideration.

Chelate Ring Size and Steric Effects

Chelation, the process where a single ligand binds to a central metal ion at two or more points, generally leads to a significant increase in complex stability, an effect known as the chelate effect. slideshare.net this compound acts as a bidentate chelating agent, binding through its N-oxide and carboxylate oxygen atoms to form a stable ring structure with the metal ion.

The stability of the resulting complex is highly dependent on the size of this chelate ring. slideshare.net Five- and six-membered chelate rings are typically the most stable due to minimal ring strain. slideshare.net In the case of this compound, coordination results in the formation of a five-membered ring, which contributes significantly to the stability of its metal complexes. Steric hindrance from bulky substituents on the ligand can, however, potentially weaken the metal-ligand bonds and reduce the stability of the complex.

Electrostatic Repulsions and Charge Neutralization in Ternary Complexes

Electrostatic forces are fundamental to the stability of coordination complexes. solubilityofthings.com A higher positive charge on the central metal ion generally leads to stronger electrostatic attraction with an anionic ligand like picolinate N-oxide, resulting in a more stable complex. solubilityofthings.com The anionic nature of the deprotonated picolinate N-oxide ligand is crucial for neutralizing the positive charge of the metal center, leading to the formation of neutral or less highly charged complex species.

Host-Guest Chemistry and Encapsulation of Metal Complexes

The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, have been effectively applied to control the coordination environment of metal complexes. In the context of this compound, resorcinarenes have emerged as versatile hosts capable of influencing the coordination geometry of its metal complexes through non-covalent interactions within a confined space.

Interaction with Resorcinarenes to Control Coordination Geometry

The encapsulation of this compound metal complexes by resorcinarenes serves as a prime example of how a supramolecular host can act as a "reaction vessel," dictating the ultimate geometry of the resulting coordination compound. This control is primarily exerted through weak, yet significant, non-covalent forces such as hydrogen bonds and C–H⋯π interactions within the host's cavity.

Research has demonstrated that methylresorcinarene can effectively modulate the coordination sphere of copper(II) complexes of this compound. rsc.orgnih.gov In the absence of the resorcinarene (B1253557) host, this compound forms a polymeric complex with copper(II) nitrate, exhibiting an octahedral coordination geometry. rsc.orgnih.gov However, when methylresorcinarene is introduced, a unique 2:2:1 host-ligand-metal complex is formed. rsc.orgnih.gov Within the resorcinarene cavity, the coordination geometry of the copper(II) center is altered to a square planar arrangement. rsc.orgnih.gov This significant change highlights the role of the resorcinarene as a template that directs the assembly of the coordination complex. rsc.orgnih.gov

The interaction is not limited to simply encapsulating the entire metal complex. The resorcinarene host can induce conformational changes in both the host itself and the guest ligand. Studies on the interaction of C-methyl-resorcinarene with various pyridine N-oxide derivatives, which are structurally similar to this compound, reveal the dynamic nature of this host-guest relationship. rsc.orgjyu.fiacs.org The resorcinarene host can adopt different conformations, such as the C4v crown or the C2v boat form, depending on the specific guest molecule it encapsulates. rsc.orgjyu.fiacs.org

In the solid state, 2- and 3-methylpyridine (B133936) N-oxides form pseudo-capsular 2:2 endo host-guest complexes with C-methyl-resorcinarene, stabilized by C–H⋯π interactions. rsc.orgjyu.fi The C-methyl-resorcinarene·2-methylpyridine N-oxide complex maintains a C4v crown conformation, while the complex with 3-methylpyridine N-oxide adopts a slightly more open C2v boat conformation. rsc.orgjyu.fi Conversely, other para-substituted and benzo-fused pyridine N-oxides tend to form exo complexes, where the guest is not fully encapsulated within the cavity. rsc.orgjyu.fi In these cases, the guest N-O groups participate in the formation of robust one-dimensional hydrogen-bonded chains between the host's hydroxyl groups, resulting in a C2v boat conformation for the resorcinarene. rsc.orgjyu.fi

The table below summarizes the observed changes in the coordination geometry of a Copper(II) complex with and without the presence of methylresorcinarene. rsc.orgnih.gov

| Complex | Metal Center | Ligand(s) | Host | Coordination Geometry |

| Polymeric Copper(II) Complex | Cu(II) | This compound | None | Octahedral |

| Host-Guest Complex | Cu(II) | This compound | Methylresorcinarene | Square Planar |

The following table details the conformational changes observed in C-methyl-resorcinarene upon complexation with different pyridine N-oxide guests, which provides insight into the potential interactions with this compound. rsc.orgjyu.fi

| Guest Molecule | Host Conformation | Complex Type | Stabilizing Interactions |

| 2-methylpyridine N-oxide | C4v crown | endo | C–H⋯π interactions |

| 3-methylpyridine N-oxide | C2v boat | endo | C–H⋯π interactions |

| para-substituted pyridine N-oxides | C2v boat | exo | Hydrogen bonding |

| benzo-fused pyridine N-oxides | C2v boat | exo | Hydrogen bonding |

Biological and Biomedical Research Applications

Pharmaceutical and Pharmacological Investigations

The pharmacological profile of picolinic acid and its derivatives, including the N-oxide form, has been a subject of extensive research, revealing a range of potential therapeutic applications.

Evaluation of Potential Pharmacological Benefits

Picolinic acid, an endogenous metabolite of L-tryptophan, is recognized for its neuroprotective, immunological, and anti-proliferative effects. nih.gov It functions as a non-selective metal ion chelator, which is a key aspect of its biological activity. mdpi.comwikipedia.org This chelation property is utilized to facilitate the transport of bioactive metals into biological systems. nih.gov For instance, chromium picolinate (B1231196) is used as a nutritional supplement. nih.gov Picolinic acid has also been shown to antagonize the neurotoxic effects of quinolinic acid, another tryptophan metabolite, although the exact mechanism remains to be fully elucidated. nih.govnih.gov Furthermore, it can stimulate the synthesis and release of macrophage inflammatory proteins, suggesting immunomodulatory properties. nih.gov

Studies on Antibacterial Efficacy (e.g., Tuberculosis)

Picolinic acid has demonstrated significant antibacterial activity, particularly against various mycobacterial species. plos.org It has shown efficacy against both extracellular and intracellular Mycobacterium avium complex (MAC). mdpi.comnih.gov Research indicates that picolinic acid can inhibit the growth of Mycobacterium tuberculosis in a dose-dependent manner, with its effectiveness being pH-dependent. plos.org At a lower pH of 5.5, picolinic acid exhibits bactericidal activity against M. tuberculosis, whereas at a pH of 6.6, it is bacteriostatic. plos.org This suggests that the acidic environment within macrophage phagosomes could enhance the anti-mycobacterial effects of picolinic acid. plos.org Studies have also explored its synergistic effects with other antimicrobial drugs, such as clarithromycin, rifampicin, and certain fluoroquinolones, against MAC. mdpi.comnih.govfrontiersin.org The antibacterial action of picolinic acid is thought to be partly due to its properties as a protonophore, which can disrupt the proton motive force in mycobacteria. frontiersin.org

| Study Focus | Organism | Key Findings | Citations |

| pH-Dependent Activity | M. tuberculosis | Bactericidal at pH 5.5, bacteriostatic at pH 6.6. | plos.org |

| Combined Therapy | M. avium complex | Potentiates effects of clarithromycin, rifampicin, and fluoroquinolones. | mdpi.comnih.govfrontiersin.org |

| Mechanism of Action | M. tuberculosis | Acts as a protonophore, disrupting the proton motive force. | frontiersin.org |

Anti-inflammatory and Antimicrobial Effects

Picolinic acid exhibits both anti-inflammatory and broad antimicrobial properties. rsc.org Its anti-inflammatory activity is partly attributed to its ability to modulate macrophage function. nih.gov For instance, it can induce the production of inflammatory mediators like nitric oxide (NO) in macrophages, particularly when combined with interferon-gamma (IFN-γ). hmdb.caatsjournals.org This contributes to the host's defense against pathogens. atsjournals.org The antimicrobial spectrum of picolinic acid extends beyond mycobacteria to include antifungal activity against pathogens like Candida albicans. mdpi.com The metal-chelating properties of picolinic acid are believed to play a significant role in its antimicrobial effects. mdpi.comfrontiersin.org

Application of N-Oxide Group in Drug Design

The N-oxide group is a critical functional group in medicinal chemistry, often used to modify the properties of a parent drug molecule. The introduction of an N-oxide can influence a compound's solubility, metabolic stability, and biological activity. taylorandfrancis.com In drug design, N-oxides are particularly valued as they can be selectively reduced in specific physiological environments, such as the hypoxic conditions found in solid tumors. nih.govresearchgate.netnih.gov This selective activation allows for targeted drug delivery, minimizing off-target effects. nih.gov While specific studies on the application of the N-oxide group in picolinic acid for drug design are emerging, the general principles suggest that picolinic acid N-oxide could serve as a prodrug, releasing the active picolinic acid or other therapeutic agents under specific biological conditions.

Prodrug Strategies (Hypoxia-Activated Prodrugs)

N-oxides are a prominent class of hypoxia-activated prodrugs (HAPs). nih.govresearchgate.netnih.gov These prodrugs are relatively non-toxic in their oxidized form but can be reduced by specific enzymes in hypoxic environments to release a potent cytotoxic agent. nih.govnih.gov This strategy is particularly relevant for cancer therapy, as solid tumors often contain hypoxic regions that are resistant to conventional treatments. researchgate.net Tirapazamine and AQ4N are well-known examples of N-oxide-based HAPs that undergo bioreduction to generate cytotoxic radicals or DNA-binding agents. taylorandfrancis.comnih.govnih.gov The N-oxide moiety of this compound positions it as a potential candidate for development as a HAP, where it could be selectively activated in hypoxic tumor tissues to exert its therapeutic effects.

Role in Biological Systems and Metabolism

Picolinic acid is an endogenous catabolite of the essential amino acid L-tryptophan, formed via the kynurenine (B1673888) pathway. nih.govwikipedia.orgmdpi.com This pathway is responsible for the majority of tryptophan degradation in the body. nih.gov The synthesis of picolinic acid involves the enzymatic conversion of an intermediate, 2-amino-3-carboxymuconic-6-semialdehyde. nih.gov While the precise physiological role of picolinic acid is still under investigation, it is known to be involved in various biological processes. nih.govwikipedia.org It is found in various biofluids, including blood and cerebrospinal fluid. hmdb.ca The metabolism of picolinic acid itself can involve hydroxylation to form compounds such as 6-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid. semanticscholar.org Due to its metabolic origin and diverse biological activities, fluctuations in picolinic acid levels have been implicated in the pathophysiology of several inflammatory and neurodegenerative diseases. nih.gov

Involvement in Metal Ion Chelation and Transport (Zn, Cr, Mn, Cu, Fe, Mo)

This compound is recognized as an effective bidentate chelating agent, capable of forming stable complexes with a variety of metal ions. This ability stems from the coordination between the nitrogen-bound oxygen of the N-oxide group and the oxygen of the adjacent carboxyl group. This chelation is crucial in various chemical and biological contexts, from analytical chemistry to the potential modulation of metal-dependent biological processes.

Research has demonstrated that this compound forms complexes with several transition metals. It is utilized as an analytical reagent specifically for the determination of metals like iron, copper, and nickel, a use that relies on its capacity to form distinctly colored complexes with these elements. lookchem.com Studies have also documented the formation of complexes with other metals, including chromium and europium. science.gov For instance, investigations into europium(III) complexes with this compound have been conducted to determine their speciation, coordination, and thermodynamic properties in aqueous solutions. science.govscience.gov

While direct studies on the chelation of zinc, manganese, and molybdenum by this compound are less prominent in the available literature, the behavior of its parent compound, picolinic acid, offers valuable insights. Picolinic acid is a well-known chelator of these ions, and it is suggested to play a role in the absorption and transport of zinc and other divalent or trivalent ions. sjctni.edu For example, picolinic acid has been shown to form stable complexes with manganese(II), enhancing its catalytic activity in certain oxidation systems. acs.org Given the structural similarity, it is plausible that this compound exhibits comparable, albeit distinct, chelating properties towards these metals. The N-oxide group can alter the electronic properties and steric profile of the ligand, which would influence the stability and structure of the resulting metal complexes compared to those of picolinic acid.

Table 1: Documented Metal Ion Interactions with this compound (PANO)

| Metal Ion | Type of Interaction/Application | Reference |

| Iron (Fe) | Formation of colored complexes for analytical determination | lookchem.com |

| Copper (Cu) | Formation of colored complexes for analytical determination | lookchem.com |

| Nickel (Ni) | Formation of colored complexes for analytical determination | lookchem.com |

| Chromium (Cr) | Formation of Cr(III) complexes | science.gov |

| Europium (Eu) | Study of complex formation and thermodynamics | science.govscience.gov |

Catabolism of Tryptophan and Related Biological Pathways

The metabolic breakdown of the essential amino acid L-tryptophan occurs primarily through the kynurenine pathway, which generates several neuroactive and immunomodulatory metabolites. researchgate.net A key catabolite in this pathway is picolinic acid. sjctni.eduresearchgate.net Picolinic acid is formed from an unstable intermediate, 2-amino-3-carboxymuconate-semialdehyde, which can either cyclize non-enzymatically to form quinolinic acid or be converted to picolinic acid. researchgate.net

However, it is crucial to distinguish picolinic acid from its N-oxide derivative. Current scientific literature establishes picolinic acid as the direct endogenous metabolite of tryptophan. researchgate.net In contrast, research has not demonstrated that this compound is a natural catabolite within this pathway. While it is listed in chemical databases and patents, sometimes alongside metabolic compounds, its direct involvement in the kynurenine pathway has not been substantiated. google.comgoogle.com Therefore, any biological activities associated with tryptophan catabolism, such as the immunological and neuroprotective effects attributed to picolinic acid, cannot be directly ascribed to this compound without specific evidence.

Function as Precursors to Biologically Active Compounds

This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules with specific chemical properties and potential biological activities. Its pyridine (B92270) N-oxide and carboxylic acid moieties provide reactive sites for further chemical modification.

A direct example of its use as a precursor is in the synthesis of 4-methoxythis compound (MPANO). acs.org MPANO was synthesized from this compound and is of scientific interest due to the presence of an extremely short and strong intramolecular hydrogen bond, a structural feature that can be important in designing molecules with specific recognition or catalytic properties. acs.org

Furthermore, this compound has been employed as an ancillary ligand in the creation of phosphorescent metal complexes. For instance, it has been used in highly efficient deep-blue phosphorescent Iridium(III) complexes designed for applications in organic light-emitting diodes (OLEDs). researchgate.net In this context, the this compound ligand helps to tune the photophysical and electrochemical properties of the metal complex. The broader family of picolinic acid derivatives is recognized for its utility as intermediates in producing pharmaceuticals, such as compounds for treating respiratory disorders, highlighting the value of the picoline scaffold in medicinal chemistry. google.comunit.no

Bioconjugation and Related Research

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new complex that combines the properties of both components. The chemical structure of this compound makes it a candidate for such applications. The presence of a carboxylic acid group is particularly significant, as it is a versatile functional handle for conjugation chemistry.

This carboxyl group can be activated to react with primary amines, such as the lysine (B10760008) residues found on the surface of proteins or other amine-functionalized biomolecules, to form stable amide bonds. This is a common and robust strategy for bioconjugation. While direct, published examples of bioconjugation using this compound are not extensively detailed, its potential is clear. Nanoparticles featuring surface carboxylic groups are noted for their feasibility in bioconjugation, and by analogy, small molecules like this compound offer the same potential on a molecular scale. researchgate.net Research involving related ligands and metal complexes is often situated in fields where bioconjugation is a key goal, such as in the development of targeted imaging agents or therapeutics. science.gov The ability to chelate metals, combined with the potential for covalent linkage to biological targets, makes this compound a molecule of interest for the future development of novel bioconjugates.

Catalytic and Materials Science Applications

Development of Catalytic Systems in Coordination Chemistry

Picolinic acid N-oxide functions as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been investigated for their structural diversity and potential applications, particularly in the realm of molecular magnetism and material science.

Research has shown that this compound can be used to construct coordination polymers. For instance, it has been used with cadmium(II) and pseudohalides to create 3-D network structures through intermolecular interactions. ingentaconnect.com The ability of the N-oxide ligand to bridge metal centers is crucial in the formation of these extended architectures.

The compound and its derivatives have also been explored in the synthesis of polynuclear metal complexes with interesting magnetic properties, such as single-molecule magnets (SMMs). georgiasouthern.edu SMMs are at the forefront of materials science research for their potential use in high-density information storage and quantum computing. georgiasouthern.edu Studies have focused on synthesizing complexes with lanthanide metal ions, like Gadolinium(III), using this compound in conjunction with other bulky carboxylate ligands to create novel magnetic materials. georgiasouthern.edu

However, it is noteworthy that in certain catalytic systems, this compound shows different reactivity compared to its parent compound, picolinic acid. In a study on manganese-catalyzed epoxidation, a control experiment using this compound as the ligand resulted in no product formation, whereas picolinic acid itself was an effective ligand. rsc.org This highlights that the N-oxide group can significantly alter the electronic properties and coordinating ability of the ligand, thereby influencing the catalytic activity of the resulting metal complex. rsc.org

Role in Modern Organic Synthesis and Chemical Industry

This compound serves as a valuable building block and ancillary ligand in organic synthesis and the chemical industry, particularly in the production of advanced functional materials like organic light-emitting diodes (OLEDs).

The compound is utilized as an ancillary ligand in the synthesis of highly efficient phosphorescent Iridium(III) complexes. epa.govrsc.orgcase.edu These complexes are crucial components of PhOLEDs, which are used in modern displays and lighting. The role of the this compound ligand is to fine-tune the photophysical and electrochemical properties of the iridium center, affecting the color purity and efficiency of the light emission. epa.govresearchgate.net For example, a series of red-emitting Ir(III) complexes incorporating this compound have been synthesized and shown to have high thermal stability and excellent color purity. epa.gov Similarly, it has been used in deep-blue phosphorescent Ir(III) complexes, where its presence helps to adjust the energy levels of the final molecule. researchgate.net

Beyond advanced materials, this compound is a reactant in various organic transformations. It is known to react with acetic anhydride (B1165640), a reaction that has been a subject of mechanistic studies. acs.orgoup.com It also serves as a starting material for the synthesis of other pyridine (B92270) derivatives. univook.com

Research on Electrochemical Properties and Energy Storage Materials

The electrochemical properties of this compound have been primarily investigated in the context of its coordination complexes used in energy-related applications such as OLEDs and molecular magnets.

The table below summarizes the electrochemical and photophysical properties of representative Iridium(III) complexes featuring the this compound ligand, demonstrating its role in tuning these characteristics for OLED applications.

| Iridium(III) Complex | Main Ligand | Emission Color | Luminance Efficiency (cd/A) | External Quantum Efficiency (%) | Reference |

| (DPQ)₂Ir(pic-N-O) | 2,4-diphenylquinoline | Not Specified | 26.9 | 14.2 | case.edu |

| (Et-CVz-PhQ)₂Ir(pic-N-O) | Carbazole-phenylquinoline | Red | Not Specified | Not Specified | epa.gov |

| (F₂CH₃ppy)₂Ir(pic-N-oxide) | Phenylpyridine | Deep-Blue | Not Specified | Not Specified | researchgate.net |

Furthermore, research into single-molecule magnets (SMMs) using this compound complexes is an emerging area related to information and potentially energy storage at the molecular level. georgiasouthern.edu The synthesis of these materials involves creating polynuclear metal complexes where the magnetic properties arise from the interaction between metal ions, mediated by ligands like this compound. georgiasouthern.edu

Applications in Electrocatalysis (e.g., Water Reduction)

Currently, there is limited available research on the specific application of this compound or its metal complexes in the field of electrocatalysis for reactions such as water reduction or oxidation. While the parent compound, picolinic acid, has been studied as a ligand in complexes for photocatalytic hydrogen evolution and for the oxygen reduction reaction, similar studies explicitly involving the N-oxide derivative are not prominent in the scientific literature. researchgate.netorientjchem.orgnih.govbohrium.comacs.org The difference in electronic structure and coordinating properties conferred by the N-oxide group likely results in distinct electrocatalytic behavior that remains a potential area for future investigation. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical calculations have been instrumental in elucidating the electronic structure, spectroscopic properties, and proton dynamics of picolinic acid N-oxide.

Density Functional Theory (DFT) for Structural and Spectroscopic Analysis

Density Functional Theory (DFT) has been widely applied to study the structural and spectroscopic characteristics of this compound. acs.orgnih.govlmaleidykla.ltresearchgate.netfigshare.comnih.govnih.govaip.orgacs.orgmdpi.com DFT calculations, often in conjunction with experimental data, have been crucial for understanding the strong intramolecular O-H···O hydrogen bond. acs.orgnih.govresearchgate.netfigshare.comnih.gov These studies have consistently shown that PANO possesses one of the shortest known O-H···O hydrogen bonds, with a donor-acceptor distance of approximately 2.425 Å. nih.govnih.govresearchgate.net

DFT methods have also been employed to analyze the vibrational spectra (infrared and Raman) of PANO. nih.govresearchgate.net The analysis is often assisted by frequency calculations performed in both the gas phase and the solid state to locate hydronic modes, particularly the O-H stretching and C-O-H bending vibrations. nih.gov The calculated frequencies and one-dimensional proton potential functions have shown fairly good agreement with experimental observations, reflecting the electronic effects of substituents on the hydrogen bond strength. researchgate.net Furthermore, DFT calculations have been used to investigate the influence of intermolecular interactions in the crystalline state by modeling clusters of PANO molecules. As the cluster size increases, the calculated geometry approaches the experimental one, and the calculated O-H stretching frequencies shift to lower values, consistent with experimental spectra. acs.org

The application of DFT has also extended to the calculation of NMR chemical shifts. lmaleidykla.ltaip.orgacs.org Two-dimensional free energy surfaces have been calculated using DFT to determine primary and secondary chemical shifts of PANO dissolved in solvents like chloroform (B151607) and acetonitrile. acs.orgnih.gov These calculations, which account for solvent effects using models like the Self-Consistent Reaction Field (SCRF) and Polarizable Continuum Model (PCM), have shown good agreement with experimental isotope effects. aip.orgacs.orgnih.gov

A combined experimental and theoretical charge density analysis using periodic DFT calculations with Grimme dispersion correction has provided a detailed description of noncovalent interactions in crystalline PANO. acs.orgfigshare.com This includes the strong intramolecular O-H···O hydrogen bond, weaker intermolecular C-H···O hydrogen bonds, and π-stacking interactions. acs.orgfigshare.com However, it was noted that the Grimme dispersion correction did not perfectly describe both weak and strong noncovalent interactions simultaneously. acs.orgfigshare.com

Car-Parrinello Molecular Dynamics (CPMD) for Proton Dynamics Simulation

Car-Parrinello Molecular Dynamics (CPMD) is a powerful first-principles molecular dynamics method that has been extensively used to simulate the proton dynamics within the strong intramolecular hydrogen bond of this compound. nih.govnih.govresearchgate.netresearchgate.netacs.orgictp.it CPMD simulations have been performed for PANO in both the gas phase and the solid state to understand the influence of the environment on the molecule's properties. nih.govresearchgate.netacs.org

These simulations have provided a dynamic picture of the hydrogen bond, showing that the proton is predominantly located near the carboxylic oxygen. nih.gov Jumps of the proton to the N-O acceptor are infrequent, suggesting an asymmetric single-well potential for the proton's motion. nih.gov This finding is crucial for understanding the nature of the hydrogen bond and rationalizing the observed spectroscopic features, such as the broad absorption in the infrared spectrum known as Zundel's continuum. nih.gov

CPMD has also been instrumental in studying the vibrational spectrum associated with the O-H stretching mode. ictp.it By extracting proton potential snapshots from the CPMD trajectory and solving the vibrational Schrödinger equation, researchers have been able to calculate the O-H stretching envelope, which shows a maximum around 1400 cm⁻¹ and a minor hump at approximately 1600 cm⁻¹. nih.gov While these positions align with predictions for C-O-H bending and O-H stretching frequencies, it is acknowledged that the observed infrared bands are due to heavily mixed modes. nih.gov

Furthermore, CPMD simulations have been used to investigate the effects of molecular aggregation on the proton potential function. acs.org These studies have shown that as the number of aggregated molecules increases, the potential for proton motion tends to flatten. acs.org This flattening is reflected in a shift of the calculated O-H stretching frequencies to lower values, which is in better agreement with the experimental spectrum of the crystal. acs.org The insights from CPMD have been critical in developing a more complete understanding of the complex proton dynamics in PANO. nih.govresearchgate.netacs.orgictp.it

Potential Energy Surface (PES) Mapping

The potential energy surface (PES) provides a fundamental description of the energy of a molecule as a function of its geometry. For this compound, mapping the PES, particularly in relation to the intramolecular hydrogen bond, has been crucial for understanding its dynamic properties.

Effects of Media and Temperature on H-Bonding PES

The nature of the surrounding medium and the temperature have significant effects on the potential energy surface of the hydrogen bond in this compound. researchgate.netacs.orgacs.orgresearcher.lifenih.gov Studies have shown that the crystal field in PANO exerts a much stronger influence on the proton's position, displacing it from the donor to the acceptor atom, than the reaction field of even the most polar solvents. acs.orgacs.orgnih.gov

In the crystalline state, NMR and X-ray diffraction data indicate no significant changes in the H-bond geometry over a range of temperatures. acs.orgacs.orgnih.gov However, in solution, particularly in acetonitrile, a considerable contraction of the r(O-H) bond is observed upon heating. acs.orgacs.orgnih.gov This phenomenon can be explained by the temperature dependence of the shape of the potential energy surface in the liquid state. acs.orgacs.orgnih.gov Both temperature and the dielectric permittivity of the solvent are comparable factors in influencing these subtle changes in the H-bond. acs.orgacs.orgnih.gov

Quantum chemistry calculations have been used to determine the two-dimensional PES of PANO using the r(O-H) and R(O···O) distances as coordinates. acs.org These calculations support the idea that the dielectric medium affects the shape of the PES. The observed contraction of the r(O-H) bond with increasing temperature in solution is consistent with a temperature-dependent PES. acs.org The effect of solvents on the PES has also been estimated using the SCRF PCM method, which showed that an inflection near the N-O oxygen in the gas-phase potential develops into a second, shallower minimum in a solvent environment. researchgate.net

Proton Motion and Transfer Dynamics

The dynamics of proton motion and the possibility of proton transfer in this compound are intrinsically linked to the shape of the potential energy surface. nih.govresearchgate.netictp.itresearchgate.netdntb.gov.uafu-berlin.delmaleidykla.ltsemanticscholar.org Car-Parrinello molecular dynamics (CPMD) simulations have been a key tool in investigating these dynamics. nih.govictp.it

CPMD studies have revealed that in crystalline PANO, the proton spends approximately 99% of its time in the energy minimum near the carboxylic oxygen, with rare jumps to the N-O acceptor. nih.gov This indicates an asymmetric single-well potential and suggests that proton transfer is not a frequent event under these conditions. nih.gov The motion of the proton is characterized by large amplitude displacements, which are facilitated by a flat single-well proton potential. researchgate.net

The potential energy surface for the proton motion has been calculated using various DFT functionals. researchgate.netresearchgate.net Some studies have identified two energy minima, a deep one and a shallower one, suggesting that proton transfer phenomena could occur in the electronic ground state. researchgate.netresearchgate.net The inclusion of nuclear quantum effects in theoretical treatments is considered essential for accurately describing the proton motion and rationalizing the significant red shifts observed in the ν(OH) mode. researchgate.net

Furthermore, the concept of dissipative laser-driven proton transfer dynamics has been explored, investigating the possibility of controlling the proton's position using tailored laser pulses. researchgate.netdntb.gov.uairb.hr These theoretical studies model the system with a potential that includes both the proton transfer coordinate and the heavy atom coordinate, providing a framework for understanding and potentially manipulating the proton dynamics in PANO. irb.hr

Calculation of Interaction Energies